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Compound of Interest

Compound Name: N-(2-Bromoethyl)phthalimide

Cat. No.: B046114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for N-(2-Bromoethyl)phthalimide, a key reagent in

organic synthesis, particularly for the introduction of a primary amine group via the Gabriel

synthesis.[1] The structural integrity of this compound is crucial for its reactivity and the

successful synthesis of target molecules.[1] The data presented herein serves as a reference

for the characterization and quality assessment of N-(2-Bromoethyl)phthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

N-(2-Bromoethyl)phthalimide. The following tables summarize the proton (¹H) and carbon-13

(¹³C) NMR spectral data.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The data presented below was obtained in deuterated chloroform

(CDCl₃) as the solvent.[2]

Table 1: ¹H NMR Spectral Data of N-(2-Bromoethyl)phthalimide in CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.85 multiplet 2H Aromatic (Ar-H)

7.70 multiplet 2H Aromatic (Ar-H)

3.88 triplet 2H 6 -N-CH₂-

3.56 triplet 2H 6 -CH₂-Br

Data sourced from ChemWhat[2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

data below was acquired in deuterated chloroform (CDCl₃).[2]

Table 2: ¹³C NMR Spectral Data of N-(2-Bromoethyl)phthalimide in CDCl₃

Chemical Shift (δ) ppm Assignment

168.4 C=O

134.6 Ar-CH

132.2 Ar-C

123.8 Ar-CH

49.3 -N-CH₂-

37.2 -CH₂-Br

Data sourced from ChemWhat[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For N-(2-
Bromoethyl)phthalimide, the spectrum is typically acquired using a potassium bromide (KBr)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.chemwhat.com/n-2-bromoethylphthalimide-cas%EF%BC%9A574-98-1/
https://www.chemwhat.com/n-2-bromoethylphthalimide-cas%EF%BC%9A574-98-1/
https://www.benchchem.com/product/b046114?utm_src=pdf-body
https://www.chemwhat.com/n-2-bromoethylphthalimide-cas%EF%BC%9A574-98-1/
https://www.benchchem.com/product/b046114?utm_src=pdf-body
https://www.benchchem.com/product/b046114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pellet.[2]

Table 3: Key IR Absorption Bands for N-(2-Bromoethyl)phthalimide

Frequency (cm⁻¹) Assignment

~1770 C=O (symmetric stretching)

~1715 C=O (asymmetric stretching)

Note: The asymmetric stretching frequency is a typical value for phthalimides and complements

the symmetric stretch.

Experimental Protocols
While detailed, step-by-step experimental protocols for the acquisition of the cited spectra are

not publicly available, a general methodology can be outlined based on standard analytical

chemistry practices.

3.1. NMR Spectroscopy (General Protocol) A sample of N-(2-Bromoethyl)phthalimide is

dissolved in an appropriate deuterated solvent, such as CDCl₃ or DMSO-d₆.[2] The solution is

then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer

operating at a specific frequency (e.g., 300 MHz, 400 MHz, or 500 MHz for ¹H NMR).[2] Data

processing involves Fourier transformation of the free induction decay (FID), followed by phase

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

3.2. IR Spectroscopy (General Protocol) A small amount of N-(2-Bromoethyl)phthalimide is

finely ground with dry potassium bromide (KBr).[2] The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an

FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

N-(2-Bromoethyl)phthalimide.
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Caption: Workflow for the spectroscopic characterization of N-(2-Bromoethyl)phthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b046114#n-2-bromoethyl-phthalimide-spectral-data-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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